molecular formula C17H16F3N5O B12490949 4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine

4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B12490949
M. Wt: 363.34 g/mol
InChI Key: NIWJHYSMEAKKHB-UHFFFAOYSA-N
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Description

4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine is a complex organic compound that features a pyrazole ring substituted with ethoxyphenyl and trifluoromethyl groups, and a pyrimidine ring substituted with a methyl group

Preparation Methods

The synthesis of 4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the pyrazole ring:

    Formation of the pyrimidine ring: This involves the reaction of a suitable precursor with a methylating agent to introduce the methyl group.

    Coupling of the pyrazole and pyrimidine rings: This step often requires the use of a coupling reagent under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and trifluoromethyl groups, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(4-Ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:

    Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole structure.

    Pyrazoline derivatives: These compounds share the pyrazole ring and have various biological activities.

    Trifluoromethylated compounds: These compounds are widely used in pharmaceuticals and agrochemicals due to their unique properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16F3N5O

Molecular Weight

363.34 g/mol

IUPAC Name

4-[3-(4-ethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C17H16F3N5O/c1-3-26-12-6-4-11(5-7-12)13-9-14(17(18,19)20)25(24-13)15-8-10(2)22-16(21)23-15/h4-9H,3H2,1-2H3,(H2,21,22,23)

InChI Key

NIWJHYSMEAKKHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=NC(=C3)C)N

Origin of Product

United States

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